
Spectroscopic Characterization of 1,2-
Benzisoxazole-3-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419 Get Quote

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry,

forming the core of numerous compounds with a wide range of pharmacological activities,

including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]

The substituent at the 3-position is critical for modulating the biological effects of these

molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic

techniques used to characterize 1,2-Benzisoxazole-3-acetamide and its derivatives. Accurate

structural elucidation and purity assessment through these methods are fundamental for quality

control and advancing drug discovery and development programs.[1]

While a complete public dataset for the unsubstituted 1,2-Benzisoxazole-3-acetamide is not

readily available, this document will utilize data from closely related and well-characterized

derivatives to illustrate the expected spectroscopic features. The principles and experimental

protocols outlined are directly applicable to the title compound.

Spectroscopic Data Analysis
The structural confirmation of 1,2-Benzisoxazole-3-acetamide relies on a combination of

spectroscopic methods. Each technique provides unique and complementary information about

the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by

mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-

yl]acetamide, a closely related derivative, is presented below.[2] The data was acquired in a

DMSO-d₆ solvent.[2]

Table 1: ¹H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[2]

Chemical Shift (δ) ppm Multiplicity Assignment

10.26 s (singlet) 1H, NH (acetamide)

8.34 s (singlet) 1H, Ar-H

7.74 m (multiplet) 2H, Ar-H

5.22 s (singlet) 2H, CH₂

| 2.11 | s (singlet) | 3H, CH₃ (acetamide) |

Table 2: ¹³C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[2]

Chemical Shift (δ) ppm Assignment

168.5 C=O (acetamide)

159.3 Aromatic C

155.7 Aromatic C

135.9 Aromatic C

123.5 Aromatic C

119.8 Aromatic C

110.5 Aromatic C

110.1 Aromatic C

34.9 CH₂
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| 23.9 | CH₃ (acetamide) |

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption

of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

Wavenumber
(cm⁻¹)

Intensity Assignment Reference

~3300 Strong
N-H stretch
(acetamide)

[2]

~3080 Medium Aromatic C-H stretch [1]

~1662 Strong C=O stretch (Amide I) [2]

1640 - 1450 Medium to Strong
C=C and C=N ring

stretching
[1]

| ~1055 | Strong | C-O stretching |[1] |

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing

the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative
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Compound
m/z (Relative
Intensity)

Assignment Reference

1,2-Benzisoxazole 119 (High) Molecular Ion [M]⁺ [1]

91 (High)
[M-CO]⁺ or other

fragments
[1]

N-[3-

(chloromethyl)-1,2-

benzisoxazol-5-

yl]acetamide

226/224 (3/10%)

Molecular Ion [M]⁺

(with ³⁷Cl/³⁵Cl

isotopes)

[2]

182 (25%) Fragment [2]

147 (38%) Fragment [2]

| | 43 (100%) | [CH₃CO]⁺ Fragment (Base Peak) |[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1]

Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

Wavelength Range (nm) Transition Type

| ~200-400 | π → π* |

Note: Specific λmax values depend on the solvent and the full substitution pattern of the

molecule. The acetamide group and its position on the benzisoxazole ring will influence the

exact absorption maxima.[1]

Experimental Workflow and Protocols
A systematic workflow is essential for the comprehensive spectroscopic characterization of a

synthesized compound like 1,2-Benzisoxazole-3-acetamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2_Benzisoxazole_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2_Benzisoxazole_A_Technical_Guide.pdf
https://www.mdpi.com/1422-8599/2022/2/M1389
https://www.mdpi.com/1422-8599/2022/2/M1389
https://www.mdpi.com/1422-8599/2022/2/M1389
https://www.mdpi.com/1422-8599/2022/2/M1389
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2_Benzisoxazole_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2_Benzisoxazole_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2_Benzisoxazole_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1267419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Handling

Spectroscopic Analysis

Interpretation

Purified Sample of
1,2-Benzisoxazole-3-acetamide

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Data Acquisition
& Processing

Structural Elucidation
& Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a target compound.

Detailed Experimental Protocols
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The following are generalized yet detailed methodologies for the key spectroscopic

experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-Benzisoxazole-3-
acetamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume

of ~0.6-0.7 mL in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient

number of scans to achieve a high signal-to-noise ratio.

¹³C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number

of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy[1]

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry

potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin,

transparent pellet using a hydraulic press.

Background Collection: Record a background spectrum of the empty sample holder or a

pure KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect

the spectrum.

Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ to improve

the signal-to-noise ratio.[1]

3. Mass Spectrometry (MS)[1]

Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like

1,2-Benzisoxazole-3-acetamide, this can be done via direct infusion or through a
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chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid

Chromatography (HPLC).[1][4]

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization

method that provides detailed fragmentation patterns.[1] Soft ionization techniques like

Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. UV-Visible Spectroscopy[1]

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum

absorbance in the range of 0.1-1.0.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum. This baseline will be subtracted from the sample spectrum.

Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400

nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum

absorbance (λmax).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Benzisoxazole-3-
acetamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267419#spectroscopic-characterization-of-1-2-
benzisoxazole-3-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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